molecular formula C21H18ClN5O3 B2685707 (3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 2034512-80-4

(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2685707
CAS RN: 2034512-80-4
M. Wt: 423.86
InChI Key: VXIVWIGFQVTIED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The presence of the oxadiazole and triazole rings suggests that this compound may have a planar structure. The electron-withdrawing chlorophenyl group could potentially influence the electronic distribution within the molecule .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar functional groups can undergo a variety of reactions. For example, the ester could be hydrolyzed to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of the chlorophenyl, oxadiazole, and triazole groups could potentially make this compound relatively non-polar and lipophilic .

Future Directions

Further studies could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the functional groups, it could be of interest in fields like medicinal chemistry .

properties

IUPAC Name

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-12-4-9-17(10-13(12)2)27-14(3)19(24-26-27)21(28)29-11-18-23-20(25-30-18)15-5-7-16(22)8-6-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIVWIGFQVTIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=NC(=NO3)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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